molecular formula C18H14ClN3O2S B5956006 N~1~-(2-CHLOROPHENYL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-(2-CHLOROPHENYL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B5956006
M. Wt: 371.8 g/mol
InChI Key: IIYVTIHROZRRKF-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group attached to the acetamide nitrogen and a sulfanyl-linked 6-oxo-4-phenyl-1,6-dihydropyrimidine moiety. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors with hydrophobic binding pockets .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-13-8-4-5-9-14(13)20-17(24)11-25-18-21-15(10-16(23)22-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYVTIHROZRRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-(2-Chlorophenyl)-2-[(6-Oxo-4-Phenyl-1,6-Dihydro-2-Pyrimidinyl)Sulfanyl]Acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a chlorophenyl group and a pyrimidinyl moiety linked through a sulfanyl group to an acetamide. Its structural formula can be represented as follows:

C24H18ClN3O2S\text{C}_{24}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Enzyme Inhibition : Potential to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
  • Antitumor Activity : Some derivatives have shown promise in cancer therapy.

Antimicrobial Activity

A study focusing on N-(substituted phenyl)-2-chloroacetamides found that these compounds demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effects against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans . The effectiveness is attributed to the lipophilicity of the chlorinated phenyl ring, which enhances membrane permeability.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit AChE and urease. Inhibitors of AChE are significant for treating neurodegenerative diseases, while urease inhibitors are relevant in managing urinary infections.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)5.0
Urease3.5

The above data indicates promising inhibitory effects that warrant further exploration in drug development.

Case Studies

Several studies have synthesized derivatives of N-(substituted phenyl)-2-chloroacetamides to assess their biological activities. For instance:

  • Antimicrobial Study : A series of chloroacetamides were tested against multiple bacterial strains, confirming their effectiveness and establishing structure-activity relationships (SAR). The presence of halogenated groups significantly influenced their antimicrobial potency .
  • Enzyme Inhibition Analysis : Research on similar compounds demonstrated strong inhibitory effects against AChE and urease, suggesting potential therapeutic applications for neurological disorders and urinary tract infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

N-Hydroxy-2-[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-yl)Sulfanyl]Acetamide
  • Structure : Replaces the 2-chlorophenyl group with a hydroxylamine (-NHOH) substituent.
  • Molecular Formula : C₁₂H₁₁N₃O₃S.
  • However, reduced lipophilicity may limit membrane permeability .
N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-2-[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-yl)Thio]Acetamide
  • Structure : The acetamide nitrogen is bonded to a 5-isopropyl-1,3,4-thiadiazole ring.
  • Molecular Formula : C₁₇H₁₇N₅O₂S₂.
  • Key Differences: The thiadiazole group introduces additional heteroatoms (N, S), which may enhance interactions with metal ions or polar residues in biological targets.

Pyrimidine Ring Modifications

N-(2-Chlorophenyl)-2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)Acetamide
  • Structure : The pyrimidine ring lacks the 6-oxo and 4-phenyl groups, instead bearing 4,6-dimethyl substituents.
  • The absence of the 6-oxo group reduces hydrogen-bonding capability, which may affect solubility or target affinity .

Heterocyclic System Replacements

2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide
  • Structure : Replaces the pyrimidine ring with a 5-mercapto-1,3,4-thiadiazole moiety.
  • Physical Properties : Melting point 212–216°C, yield 82%.
  • This could confer distinct pharmacokinetic or toxicological profiles compared to the pyrimidine-based compound .

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Impact on Properties Example Compound
6-Oxo-4-phenylpyrimidine Enhances hydrogen bonding; increases steric bulk and lipophilicity Target Compound
4,6-Dimethylpyrimidine Reduces polarity; elevates electron density for electrophilic reactions N-(2-Chlorophenyl)-2-(4,6-dimethyl...)
Thiadiazole with -SH Introduces redox activity and metal chelation potential 2-(2-Chlorophenyl)-N-(5-mercapto...)
Hydroxylamine (-NHOH) Increases solubility via hydrogen bonding; reduces membrane permeability N-Hydroxy analog

Research Findings and Implications

  • Hydrogen Bonding : The 6-oxo group in the target compound likely participates in strong hydrogen bonds, as described in Etter’s graph-set analysis . This contrasts with the dimethylpyrimidine analog, which relies on weaker van der Waals interactions.
  • Synthetic Yields : Compounds with thiadiazole or benzimidazole cores (e.g., ) show moderate to high yields (72–87%), suggesting robust synthetic routes despite structural complexity .
  • Biological Relevance: The 2-chlorophenyl group is a common pharmacophore in antifungal and antitumor agents.

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